Methyl 6-(ethylamino)pyrazine-2-carboxylate
Description
Methyl 6-(ethylamino)pyrazine-2-carboxylate is a pyrazine derivative characterized by a pyrazine ring substituted with an ethylamino group at position 6 and a methyl ester at position 2. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, which confer unique electronic and steric properties .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 6-(ethylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-10-7-5-9-4-6(11-7)8(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
LOOYTJHEIFNAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(ethylamino)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with ethylamine and methylating agents. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with ethylamine to form 6-(ethylamino)pyrazine-2-carboxylic acid , which is then esterified using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(ethylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Methyl 6-(ethylamino)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-(ethylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazine derivatives are highly tunable through substitution, which directly impacts their chemical reactivity and biological activity. Below is a comparison of Methyl 6-(ethylamino)pyrazine-2-carboxylate with key analogs:
Key Observations :
- The ethylamino group in the target compound may improve solubility in polar solvents compared to halogenated analogs like Methyl 3-bromo-6-methylpyrazine-2-carboxylate .
- Trifluoromethyl groups (e.g., in Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate) increase metabolic stability but may reduce bioavailability due to higher lipophilicity .
- Fused-ring systems (e.g., pyrazolo-pyrazine derivatives) often exhibit enhanced antitumor activity due to planar structures that facilitate DNA intercalation .
Key Observations :
Key Observations :
- Ethylamino-substituted triazines (e.g., atrazine) show potent herbicidal activity, suggesting that similar substitution in pyrazines may enhance agrochemical utility .
- Antitumor activity in thieno-pyrazine derivatives highlights the role of extended π-systems in DNA interaction .
Biological Activity
Methyl 6-(ethylamino)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and mechanisms of action against various pathogens, especially Mycobacterium tuberculosis (Mtb).
Antimicrobial Properties
This compound has been evaluated for its antimycobacterial activity. It is structurally related to pyrazinamide (PZA), a critical first-line drug in tuberculosis treatment. PZA is converted into its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mtb. The compound's mechanism of action includes inhibiting the biosynthesis of coenzyme A, which is essential for mycobacterial survival.
Table 1: Antimycobacterial Activity of this compound
This table illustrates that this compound exhibits significantly lower MIC values compared to pyrazinamide, indicating enhanced potency against Mtb.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazine ring and the introduction of alkylamino groups can significantly affect biological activity. For instance, compounds with longer alkyl chains or additional functional groups showed improved antimycobacterial effects.
Table 2: SAR Insights for Pyrazine Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of ethyl group | Increased potency |
| Substitution on position 4 of pyrazine | Enhanced binding affinity |
| Removal of carboxylic acid group | Reduced activity |
These findings suggest that both the size and nature of substituents on the pyrazine ring are crucial for maintaining biological activity.
The primary mechanism by which this compound exerts its antimicrobial effect is through the inhibition of coenzyme A biosynthesis. Recent studies have shown that this compound can induce targeted degradation of PanD, an enzyme involved in this pathway. This mechanism is akin to that employed by proteolysis-targeting chimeras (PROTACs), which selectively degrade specific proteins within cells.
Case Studies
- In Vitro Efficacy Against Mtb : A study demonstrated that this compound displayed significant activity against various strains of Mtb, including drug-resistant variants. The compound was tested in a murine model and showed promising results in reducing bacterial load.
- Cytotoxicity Assessments : Cytotoxicity studies were conducted using human embryonic kidney (HEK) cells. The compound exhibited low toxicity with an IC50 value significantly higher than its antimicrobial activity, indicating a favorable therapeutic index.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HEK Cells | >2000 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 6-(ethylamino)pyrazine-2-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves functionalizing the pyrazine ring via nucleophilic substitution or coupling reactions. For example, introducing the ethylamino group can be achieved through Buchwald-Hartwig amination using Pd catalysts, as demonstrated in analogous pyrazine derivatives . Key parameters include:
- Temperature : 80–100°C for efficient coupling.
- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like Xantphos.
- Solvent : Polar aprotic solvents (e.g., DMF or dioxane) to stabilize intermediates.
- Purification : Silica gel chromatography (20–30% ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Analytical validation via HPLC (C18 column, gradient elution with 0.1% TFA) is critical to confirm purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., δ 3.88 ppm for methyl ester, δ 6.6–8.8 ppm for pyrazine protons) confirm substituent positions and electronic environments .
- Mass Spectrometry : HRESI-MS (e.g., [M+H]⁺ or [M+Na]⁺) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, though crystallization may require slow evaporation from DCM/hexane .
Q. What are the common reactivity profiles of this compound in medicinal chemistry applications?
- Methodological Answer :
- Amide Formation : React with amines (e.g., azepane) under EDC/HOBt coupling to generate prodrug candidates .
- Reductive Amination : Use NaBH₃CN to modify the ethylamino group for SAR studies .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) to diversify the pyrazine core .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, accounting for steric clashes from the ethylamino group .
- MD Simulations : GROMACS can model solvation effects and ligand-protein stability over 100 ns trajectories .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with IC₅₀ values to optimize substituent effects .
Q. What strategies address low yields in the synthesis of this compound analogs with bulky substituents?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yields by 20–30% .
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent side reactions .
- High-Throughput Screening : Test 96 solvent/catalyst combinations to identify optimal conditions .
Q. How do pH and oxidizing agents influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Degradation Studies : Monitor via LC-MS under Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3–8. At pH < 5, ethylamino group oxidation dominates (yielding nitriles), while alkaline conditions hydrolyze the ester to carboxylic acid .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or buffer solutions (pH 6–7) to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
